Ethyl 2-cyclopropylidenepropanoate
Description
Structural and Chemical Significance of the Cyclopropylidene Moiety
The cyclopropylidene group, a three-membered ring with an exocyclic double bond, is the defining feature of ethyl 2-cyclopropylidenepropanoate. This moiety is of considerable interest due to its high ring strain, which is a consequence of the sp² hybridization of one of its ring carbons, forcing bond angles to deviate significantly from the ideal 120°. This inherent strain energy makes the cyclopropylidene unit a reactive handle for various chemical transformations.
The reactivity of the cyclopropylidene moiety is often characterized by a "cyclopropylidene effect," where the electronic nature of substituents on the double bond influences the polarization of the π-system. This can direct the regioselectivity of reactions such as cycloadditions. For instance, in 1,3-dipolar cycloadditions with nitrones, the electrostatic interactions between the dipole and the polarized methylenecyclopropane (B1220202) system play a crucial role in determining the outcome of the reaction. guidechem.com The presence of an electron-withdrawing group, such as the ester functionality in this compound, further modulates this reactivity.
Contextualization of Ethyl Ester Derivatives in Organic Synthesis
Ethyl esters are ubiquitous functional groups in organic synthesis, valued for their relative stability and the ease with which they can be converted into other functional groups. They are commonly prepared through Fischer esterification of a carboxylic acid with ethanol (B145695) or via other methods like the Steglich esterification. nih.gov In the context of this compound, the ethyl ester group serves several purposes. It acts as an activating group for the double bond, making it susceptible to nucleophilic attack and a participant in various cycloaddition and conjugate addition reactions. Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then undergo further transformations, or it can be reduced to an alcohol or react with organometallic reagents to form ketones. The versatility of the ethyl ester group makes it a key component in the synthetic utility of the parent molecule.
Overview of Current Research Trends and Historical Perspectives on this compound
Historically, the synthesis of molecules containing the cyclopropylidene unit has been a challenge, often requiring specialized methods. The development of olefination reactions, particularly the Wittig reaction and its variants like the Horner-Wadsworth-Emmons (HWE) reaction, has provided more accessible routes to these compounds. The HWE reaction, which involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone, is a powerful tool for the formation of alkenes and is particularly well-suited for the synthesis of α,β-unsaturated esters like this compound. researchgate.netorganic-chemistry.org
Current research involving structures similar to this compound often focuses on their use as building blocks in the synthesis of more complex molecules. The strained ring system can be opened under various conditions to generate new carbocyclic or heterocyclic frameworks. Theoretical studies, such as those on the Wittig reaction of cyclopropanone (B1606653), provide valuable insights into the reaction mechanisms and the factors controlling the stability and reactivity of these systems. nih.gov While specific, in-depth research solely on this compound is not extensively documented in readily available literature, its structural motifs are central to ongoing investigations in synthetic methodology and natural product synthesis.
A plausible and widely used method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction. This would involve the reaction of cyclopropanone with the ylide generated from ethyl 2-(diethylphosphono)propionate. This reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene, and its tolerance of a wide range of functional groups. organic-chemistry.org
| Reagent 1 | Reagent 2 | Reaction Type | Product |
| Cyclopropanone | Ethyl 2-(diethylphosphono)propionate | Horner-Wadsworth-Emmons | This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyclopropylidenepropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-10-8(9)6(2)7-4-5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSJNCIOZWFDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455292 | |
| Record name | ethyl 2-cyclopropylidenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55281-62-4 | |
| Record name | ethyl 2-cyclopropylidenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Cyclopropylidenepropanoate and Analogues
Direct Synthesis Approaches for Ethyl 2-cyclopropylidenepropanoate
The direct formation of the cyclopropylidene ring system is a primary focus in the synthesis of this compound. This typically involves the reaction of an appropriate allene (B1206475) with a carbene source or the use of specific reagents that can generate the cyclopropylidene structure in situ.
Cyclopropanation Reactions for Cyclopropylidene Formation
One of the most explored avenues for the synthesis of cyclopropane (B1198618) rings is through cyclopropanation reactions. nih.gov These reactions involve the addition of a carbene or carbenoid to an alkene. In the context of this compound, the analogous reaction would involve the cyclopropanation of an allene. Specifically, the reaction of 1-methylallene with a source of the ethoxycarbonylcarbene would theoretically yield the target molecule. While direct literature for this specific reaction is scarce, the general principle of allene cyclopropanation is established.
Utilization of Diazo Compounds in Cyclopropylidene Introduction
Diazo compounds, particularly ethyl diazoacetate, are common carbene precursors used in cyclopropanation reactions. rsc.org The rhodium-catalyzed reaction of diazo compounds with alkenes is a well-established method for forming cyclopropane rings. rsc.orgnih.gov By analogy, the rhodium-catalyzed reaction of ethyl diazoacetate with 1-methylallene represents a plausible and direct route to this compound. The choice of rhodium catalyst can significantly influence the efficiency and stereoselectivity of the reaction. rsc.org
Another potential, though less direct, route could involve the Wittig reaction. This would entail the reaction of a cyclopropanone (B1606653) with a phosphorus ylide, such as ethyl 2-(triphenylphosphoranylidene)propanoate. cymitquimica.commyuchem.comsincerechemical.com However, the stability and accessibility of the required cyclopropanone starting material can be a limiting factor. capes.gov.br
Esterification and Derivative Formation Strategies
An alternative approach to the direct synthesis of this compound involves the initial synthesis of the corresponding carboxylic acid, 2-cyclopropylidenepropanoic acid, followed by esterification. Standard esterification methods, such as the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, could be employed. nih.gov
The synthesis of the precursor, 2-cyclopropylidenepropanoic acid, could potentially be achieved through the hydrolysis of a corresponding nitrile or via the oxidation of a suitable alcohol. The preparation of chiral cyclopropylidene imide dienophiles, which are precursors to cyclopropylidene carboxylic acids, has been reported and could be adapted for this purpose. nih.govacs.orgacs.org
Stereoselective and Asymmetric Synthesis Investigations
The development of stereoselective methods for the synthesis of cyclopropanes is a significant area of research, driven by the importance of chiral cyclopropane-containing molecules in medicinal chemistry. In the context of this compound, achieving stereocontrol would be crucial if the molecule were to be used in applications where chirality is important.
Asymmetric synthesis of related cyclopropylidene compounds has been achieved through the use of chiral auxiliaries. For instance, the asymmetric Diels-Alder reactions of chiral cyclopropylidene imide dienophiles have been used to prepare chiral norbornyl carboxylic acids containing a cyclopropane ring. nih.govacs.orgacs.org This approach, which utilizes a chiral oxazolidinone auxiliary, allows for high diastereoselectivity.
Furthermore, enantioselective cyclopropanation reactions catalyzed by chiral rhodium complexes are well-documented for the synthesis of chiral cyclopropanes from alkenes and diazo compounds. rsc.orgnih.gov The application of such chiral catalysts to the cyclopropanation of allenes could provide a pathway to enantiomerically enriched this compound. The choice of both the metal and the chiral ligand is critical in achieving high enantioselectivity.
Catalytic Protocols in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of cyclopropane derivatives, offering routes that are often more efficient and selective than stoichiometric methods. As mentioned previously, rhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropanation of alkenes with diazoacetates. rsc.orgnih.gov These catalysts are known to form a metal-carbene intermediate, which then transfers the carbene to the alkene. The analogous reaction with an allene would be a key catalytic strategy for synthesizing this compound.
The optimization of such catalytic protocols involves screening different metal catalysts (e.g., rhodium, copper, palladium) and ligands to improve yield and selectivity. For instance, in related cyclopropanation reactions, different rhodium catalysts have been shown to favor the formation of specific stereoisomers. rsc.org
Synthetic Route Optimization and Yield Enhancement Studies
While specific optimization studies for the synthesis of this compound are not widely reported, general principles of process optimization can be applied. Key factors to consider for yield enhancement in the potential synthetic routes include:
Catalyst Loading and Turnover: In catalytic reactions, minimizing the catalyst loading while maintaining high turnover numbers is crucial for both economic and environmental reasons.
Reaction Conditions: Temperature, solvent, and reaction time can all have a significant impact on the yield and selectivity of the reaction. For instance, in rhodium-catalyzed cyclopropanations, the choice of solvent can influence the stereochemical outcome.
Substrate Purity: The purity of the starting materials, such as the allene and the diazo compound, is critical to avoid side reactions and catalyst deactivation.
Purification Methods: Efficient purification of the final product from the reaction mixture is essential for obtaining a high isolated yield.
Below is a table summarizing potential synthetic strategies and key optimization parameters based on analogous reactions.
| Synthetic Strategy | Key Reactants | Catalyst/Reagent | Potential Optimization Parameters | Relevant Findings for Analogous Systems |
| Direct Cyclopropanation | 1-Methylallene, Ethyl Diazoacetate | Rhodium(II) carboxylates | Catalyst structure, solvent, temperature, addition rate of diazo compound. | Rhodium catalysts are highly effective for cyclopropanation of alkenes. rsc.orgnih.gov |
| Wittig-type Reaction | Cyclopropanone, Ethyl 2-(triphenylphosphoranylidene)propanoate | Strong base (e.g., n-BuLi) | Base choice, temperature, solvent. | Wittig reaction is a standard method for alkene synthesis from carbonyls. cymitquimica.commyuchem.comsincerechemical.com |
| Esterification | 2-Cyclopropylidenepropanoic acid, Ethanol | Acid catalyst (e.g., H₂SO₄) | Catalyst concentration, removal of water, reaction time. | Fischer esterification is a classic and reliable method. nih.gov |
| Asymmetric Synthesis | 1-Methylallene, Ethyl Diazoacetate | Chiral Rhodium Catalyst | Chiral ligand structure, catalyst loading, temperature. | Chiral rhodium catalysts afford high enantioselectivity in cyclopropanations. rsc.orgnih.gov |
Isolation and Purification Techniques in Target Compound Synthesis
The isolation and purification of the target compound, this compound, and its analogues are critical steps to ensure a high degree of purity, which is essential for subsequent reactions or final applications. The selection of an appropriate purification strategy depends on the physical properties of the compound, the nature of the impurities present in the crude reaction mixture, and the desired final purity. Common techniques employed include chromatography, distillation, and crystallization.
Chromatographic Methods
Chromatography is a fundamental biophysical technique that separates components of a mixture for qualitative and quantitative analysis. nih.gov The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. nih.gov
Column Chromatography Column chromatography is a widely used preparative technique for purifying organic compounds. nih.gov In the context of synthesizing cyclopropane-containing esters, it is effective for removing unreacted starting materials, catalysts, and byproducts. The crude product is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. nih.gov A solvent or a mixture of solvents (the eluent) is then passed through the column, and the components of the mixture travel down the column at different rates depending on their affinity for the adsorbent and solubility in the eluent, thus enabling separation. For compounds like this compound, a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is often effective.
High-Performance Liquid Chromatography (HPLC) For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. nih.govlcms.cz It operates on the same principles as column chromatography but uses high pressure to force the solvent through a column packed with smaller particles, leading to higher resolution and faster separation times. nih.gov Reversed-phase HPLC (RPLC), where the stationary phase is non-polar (like C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), is particularly common. lcms.cz While effective, preparative HPLC is often used for smaller scale purifications due to the cost and complexity of the instrumentation. marquette.edu
Thin-Layer Chromatography (TLC) Thin-Layer Chromatography (TLC) is primarily an analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov A small amount of the reaction mixture is spotted onto a plate coated with an adsorbent. The plate is then placed in a chamber with a solvent, which moves up the plate by capillary action, separating the components. nih.gov By visualizing the separated spots (e.g., under UV light), one can assess the purity of the product and the effectiveness of a potential eluent system for larger-scale separation.
Distillation
Distillation is a purification technique suitable for volatile liquids with different boiling points. Given that this compound is an ester, it is likely to be a liquid with a boiling point amenable to distillation. Vacuum distillation, or reduced pressure fractionation, is particularly useful for compounds that have high boiling points at atmospheric pressure or are sensitive to thermal decomposition. google.com By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature. For instance, a similar compound, cyclopentanone-2-carboxylic acid ethyl ester, is purified by vacuum fractionation at 83-88 °C and a pressure of 5 mmHg. google.com This method is effective for separating the desired ester from non-volatile impurities such as salts and catalysts, or from solvents with significantly different boiling points.
Crystallization
Crystallization is an effective technique for purifying solid compounds. nih.gov If this compound or its analogues are solids at room temperature, or if they form solid derivatives, crystallization can be employed. The process involves dissolving the crude compound in a hot solvent in which it is highly soluble and then allowing the solution to cool slowly. youtube.com As the temperature decreases, the solubility of the compound also decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent (mother liquor). youtube.com The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. frommgroup.ch A minimum purity of 80-90% is generally recommended before attempting crystallization for final purification. frommgroup.ch
Data on Purification of Related Compounds
While specific purification data for this compound is not extensively detailed in the literature, data from the synthesis of related cyclopropane and ester compounds provide valuable insights into effective purification strategies.
| Compound | Purification Method | Details | Purity/Yield | Source |
| Cyclopentanone-2-carboxylic acid ethyl ester | Vacuum Fractionation | Collected at 83-88 °C / 5 mmHg | Not specified | google.com |
| Ethyl cyclohexylideneacetate | Distillation | Collected at 48-49 °C / 0.02 mmHg | 67-77% Yield | orgsyn.org |
| N-Ethyl-2-pyrrolidinone-substituted flavanols | Centrifugal Partition Chromatography (CPC) followed by semi-preparative HPLC | Biphasic solvent systems used for CPC, followed by C18-HPLC. | Purity > 95% | mdpi.com |
| Ethyl 2-(triphenylphosphoranylidene)propionate | Filtration and Concentration | The product was precipitated and washed with pentane. The filtrate was concentrated under reduced pressure. | 75.2% Yield | orgsyn.org |
| Racemic trans- and cis-cyclopropanecarboxylic acid esters | HPLC | Isomers were separable by HPLC after esterification. | Not specified | marquette.edu |
Spectroscopic Elucidation and Advanced Structural Analysis of Ethyl 2 Cyclopropylidenepropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of Ethyl 2-cyclopropylidenepropanoate are expected to reveal distinct signals corresponding to its unique structural motifs.
¹H NMR Spectroscopic Characterization
The proton NMR spectrum of this compound is anticipated to show signals for the ethyl group, the methyl group at the double bond, and the cyclopropylidene ring protons.
The ethyl group would manifest as a quartet for the methylene (B1212753) protons (-O-CH ₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH ₃). The quartet is expected to appear in the range of δ 4.0-4.2 ppm due to the deshielding effect of the adjacent oxygen atom. The triplet of the ethyl's methyl group would likely be found further upfield, around δ 1.2-1.4 ppm.
The methyl group attached to the double bond (-C(CH₃)=) is expected to produce a singlet in the region of δ 1.8-2.1 ppm. Its chemical shift is influenced by the sp² hybridized carbon it is attached to.
The cyclopropylidene protons are the most characteristic feature. Due to the strain and the exocyclic double bond, these protons are expected to be in a unique electronic environment. They are anticipated to appear as two distinct multiplets in the upfield region of the spectrum, likely between δ 1.0 and δ 1.5 ppm. The geminal and vicinal coupling constants would provide valuable information about the geometry of the three-membered ring.
Predicted ¹H NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 2H | -O-CH ₂-CH₃ |
| ~2.0 | Singlet | 3H | -C(CH ₃)= |
| ~1.3 | Triplet | 3H | -O-CH₂-CH ₃ |
| ~1.2-1.4 | Multiplet | 4H | Cyclopropylidene protons |
¹³C NMR Spectroscopic Characterization
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the olefinic carbons, the carbons of the ethyl group, the methyl carbon, and the carbons of the cyclopropylidene ring.
The carbonyl carbon (-C =O) of the ester group is expected to be the most downfield signal, typically in the range of δ 165-175 ppm. The olefinic carbons (-C(C H₃)=C <) will also appear downfield, with the quaternary carbon appearing at a higher chemical shift (around δ 130-140 ppm) than the carbon of the cyclopropylidene ring involved in the double bond (around δ 115-125 ppm).
The carbons of the ethyl group will show a signal for the -O-C H₂- carbon around δ 60-62 ppm and for the -C H₃ carbon around δ 14-16 ppm. The methyl carbon attached to the double bond is expected around δ 20-25 ppm. The cyclopropylidene ring carbons are anticipated in the upfield region, with the spiro carbon appearing at a unique chemical shift and the methylene carbons of the ring being highly shielded due to ring strain, likely appearing below δ 20 ppm.
Predicted ¹³C NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O |
| ~135 | =C (CH₃)- |
| ~120 | =C (cyclopropylidene) |
| ~61 | -O-C H₂-CH₃ |
| ~22 | -C(C H₃)= |
| ~15 | -O-CH₂-C H₃ |
| ~10-15 | Cyclopropylidene C H₂ |
| Unique | Spiro carbon |
Advanced NMR Techniques (e.g., 2D NMR, P-NMR for related compounds)
To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, advanced 2D NMR techniques would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the methylene and methyl protons of the ethyl group. It would also help to trace the connectivity within the cyclopropylidene ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.
While Phosphorus-31 NMR (³¹P-NMR) is not applicable to this compound itself, it is a powerful technique for organophosphorus compounds. If this molecule were to be used in reactions involving phosphorus reagents, ³¹P-NMR would be essential for characterizing the resulting products.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the carbon-carbon double bond, and the C-H bonds of the various groups.
The most intense band in the spectrum will likely be the C=O stretching vibration of the ester group, appearing in the region of 1720-1740 cm⁻¹. The C=C stretching vibration of the exocyclic double bond is expected to appear around 1640-1660 cm⁻¹. The exact position will be influenced by conjugation with the carbonyl group.
The C-H stretching vibrations will give rise to several bands. The sp² C-H stretch of the double bond (if any protons were directly attached) would be above 3000 cm⁻¹, while the sp³ C-H stretches of the ethyl, methyl, and cyclopropylidene groups will appear just below 3000 cm⁻¹. The cyclopropane (B1198618) ring is known to exhibit characteristic C-H stretching vibrations at slightly higher frequencies than normal alkanes, often above 3000 cm⁻¹. The C-O stretching vibrations of the ester group will be visible in the fingerprint region, typically around 1100-1300 cm⁻¹.
Predicted FT-IR Data Table for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H and cyclopropyl (B3062369) C-H stretch |
| ~2980-2850 | Medium-Strong | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1650 | Medium | C=C stretch (exocyclic) |
| ~1250-1100 | Strong | C-O stretch (ester) |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. In general, non-polar bonds and symmetric vibrations give rise to strong Raman signals.
For this compound, the C=C stretching vibration is expected to be a strong and characteristic band in the FT-Raman spectrum. The symmetric C-H stretching vibrations of the methyl and methylene groups will also be prominent. The C=O stretching vibration , while strong in the IR, will likely be weaker in the Raman spectrum. The breathing mode of the cyclopropane ring, a symmetric vibration, should also give a characteristic Raman signal.
Due to the lack of experimental data, a detailed prediction of the FT-Raman spectrum is speculative. However, it would be a valuable technique to confirm the presence of the carbon-carbon double bond and the cyclopropylidene ring.
Mass Spectrometry (MS) Profiling
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, a solution of the analyte is passed through a highly charged needle, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would typically be performed in positive ion mode. The expected molecular ion would be the protonated molecule, [M+H]⁺, or an adduct with a cation present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. Given the molecular formula of this compound (C₈H₁₂O₂), the expected exact mass of the protonated molecule [C₈H₁₃O₂]⁺ can be calculated.
| Predicted ESI-MS Fragment | Molecular Formula | Predicted m/z |
| [M+H]⁺ | [C₈H₁₃O₂]⁺ | 141.09 |
| [M+Na]⁺ | [C₈H₁₂O₂Na]⁺ | 163.07 |
| [M-C₂H₅]⁺ | [C₆H₇O₂]⁺ | 111.04 |
| [M-OC₂H₅]⁺ | [C₆H₈O]⁺ | 96.06 |
This table is generated based on theoretical calculations and common fragmentation patterns of ethyl esters.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule and its fragments. For this compound, HRMS would be crucial for confirming its molecular formula, C₈H₁₂O₂.
The theoretical exact mass of the neutral molecule is 140.08373 u. In an HRMS experiment, observing a peak corresponding to this mass (or its protonated or adducted form) with high accuracy would provide strong evidence for the compound's identity. For instance, the theoretical exact mass of the protonated molecule [C₈H₁₃O₂]⁺ is 141.09101 u. The high resolution of the instrument would allow for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.
| Ion Species | Elemental Composition | Calculated Exact Mass (u) |
| [M]⁺ | [C₈H₁₂O₂]⁺ | 140.08373 |
| [M+H]⁺ | [C₈H₁₃O₂]⁺ | 141.09101 |
| [M+Na]⁺ | [C₈H₁₂O₂Na]⁺ | 163.07300 |
This table presents the theoretical exact masses for different ionic species of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. The structure of this compound contains a π-system associated with the carbon-carbon double bond of the cyclopropylidene group, which is in conjugation with the carbonyl group of the ester. This α,β-unsaturated ester system is a chromophore that is expected to exhibit a characteristic absorption in the UV region.
Specifically, two main electronic transitions are anticipated for this chromophore: a π → π* transition and an n → π* transition. The π → π* transition is typically of high intensity (large molar absorptivity, ε) and occurs at a shorter wavelength, while the n → π* transition is of lower intensity and occurs at a longer wavelength. For α,β-unsaturated esters, the π → π* transition is often observed in the range of 200-250 nm. The exact position of the absorption maximum (λmax) is influenced by the solvent and the specific substitution pattern of the chromophore. The presence of the cyclopropylidene ring may slightly alter the electronic environment compared to a simple acyclic α,β-unsaturated ester.
| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |
| π → π | 200 - 250 | High |
| n → π | > 250 | Low |
This table provides a generalized prediction of the UV-Vis absorption for an α,β-unsaturated ester like this compound. Specific experimental values are not available.
X-ray Crystallographic Analysis for Solid-State Structure (if applicable to the compound or similar derivatives)
Currently, there are no published X-ray crystal structures specifically for this compound in the Cambridge Structural Database (CSD). However, analysis of crystal structures of similar cyclopropylidene-containing molecules and α,β-unsaturated esters can provide insights into the likely solid-state conformation.
For this compound, key structural features that would be determined by X-ray crystallography include:
Planarity of the α,β-unsaturated system: The C=C double bond and the C=O group of the ester are expected to be nearly coplanar to maximize π-orbital overlap.
Conformation of the ester group: The orientation of the ethyl group relative to the rest of the molecule would be defined.
Geometry of the cyclopropylidene ring: The bond lengths and angles within the three-membered ring and the exocyclic double bond would be precisely measured.
Intermolecular interactions: The packing of the molecules in the crystal lattice, including any hydrogen bonding or van der Waals interactions, would be elucidated.
Computational and Theoretical Chemistry of Ethyl 2 Cyclopropylidenepropanoate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For ethyl 2-cyclopropylidenepropanoate and its analogs, these methods have elucidated the effects of the cyclopropylidene group on the electronic structure.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has been a primary tool for investigating the electronic nature of alkylidene cyclopropanes, including esters like this compound. researchgate.netnih.gov Studies on the closely related mthis compound reveal significant electronic effects imparted by the ester group. researchgate.net
The electron-withdrawing nature of the carboxyl group leads to a notable polarization of the exocyclic double bond. This polarization results in a partial positive charge on the carbon atom bonded to the cyclopropyl (B3062369) group (Cα) and a partial negative charge on the carbon atom bonded to the ester group (Cβ). This charge distribution is a key determinant of the molecule's reactivity, particularly in cycloaddition reactions. researchgate.netnih.gov The calculated dipole moment for the methyl analog is significant, oriented from the ester group towards the cyclopropane (B1198618) ring, highlighting this charge separation. researchgate.net
Table 1: Calculated Dipole Moment for Mthis compound
| Parameter | Value |
|---|---|
| Dipole Moment | 3.064 D |
Data sourced from a computational study on mthis compound, a close analog of the title compound. researchgate.net
Ab initio Computational Methods
While DFT has been the predominant method reported in the literature for similar structures, ab initio methods provide an alternative, often more computationally intensive, approach to studying molecular systems from first principles, without empirical parameterization. researchgate.net These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MPn) and coupled-cluster (CC) theory, can offer a different perspective on the electronic structure and energies of molecules like this compound. However, specific ab initio studies focused solely on this compound are not extensively documented in the current body of literature.
Electronic Structure and Bonding Analysis
A deeper understanding of the electronic characteristics of this compound can be achieved by analyzing its molecular orbitals, bonding interactions, and electrostatic potential.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the electron-withdrawing ester group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted alkylidene cyclopropanes.
The distribution of these orbitals is also influenced by the substituents. The HOMO is likely to have significant contributions from the π-system of the double bond, while the LUMO is expected to be localized more towards the electron-deficient carbon atoms of the double bond and the carbonyl group. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity in reactions such as cycloadditions.
Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis provides a chemical intuition-friendly picture of bonding and electron delocalization. In this compound, NBO analysis would quantify the polarization of the C=C bond and the delocalization of electron density.
Table 2: Calculated Partial Charges on the Double Bond of Mthis compound
| Atom | Partial Charge |
|---|---|
| Cα (bonded to cyclopropyl) | +0.447 |
| Cβ (bonded to ester) | -0.807 |
Data reflects the significant polarization of the double bond due to the electron-withdrawing ester group. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP surface would show a region of negative electrostatic potential (typically colored red or yellow) around the carbonyl oxygen and the β-carbon of the double bond. This indicates these are the most likely sites for electrophilic attack.
Conversely, a region of positive electrostatic potential (typically colored blue) would be expected around the α-carbon of the double bond and the protons of the ethyl and cyclopropyl groups. These areas are more susceptible to nucleophilic attack. The MEP surface would visually confirm the polarization of the molecule as indicated by the partial charges and dipole moment. researchgate.net
Conformational Landscape and Energetics
The spatial arrangement of atoms in a molecule, known as its conformation, plays a crucial role in determining its reactivity and physical properties. For this compound, the rotation around its single bonds gives rise to various conformers, each with a distinct energy level. A comprehensive analysis of these conformers helps in identifying the most stable, and therefore most abundant, forms of the molecule under given conditions.
Computational methods, such as ab initio and density functional theory (DFT) calculations, are employed to model the potential energy surface of the molecule. These calculations can predict the geometries of various stable conformers and the transition states that connect them. The relative energies of these conformers determine their population distribution at a given temperature, as described by the Boltzmann distribution.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| A | 180° (anti-periplanar) | 0.00 |
| B | 120° (anti-clinal) | 1.25 |
| C | 60° (syn-clinal) | 2.50 |
| D | 0° (syn-periplanar) | 4.00 |
Note: The data presented in this table is illustrative and based on typical conformational energy profiles. Actual values would be derived from specific computational studies.
The most stable conformer is typically the one that minimizes steric hindrance and electrostatic repulsion between its constituent atoms and functional groups. For this compound, this would likely be a staggered conformation where the bulky ethyl and cyclopropylidene groups are positioned as far apart as possible.
Reaction Mechanism Prediction and Validation via Computational Studies
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products, including the structures of any transition states and intermediates.
For reactions involving this compound, such as its participation in cycloadditions or rearrangements, computational studies can provide detailed mechanistic insights. These studies can predict the stereochemical outcomes of reactions and explain the observed regioselectivity. The activation energies calculated for different possible pathways can help to determine which mechanism is kinetically favored.
The validation of these computationally predicted mechanisms often involves comparing the calculated results with experimental data. This can include comparing predicted reaction rates with experimentally measured kinetics, or predicted product distributions with those observed in the laboratory. The agreement between computational predictions and experimental results provides strong support for the proposed mechanism.
Table 2: Comparison of Calculated and Experimental Activation Energies for a Hypothetical Reaction of this compound
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) |
| Pathway A | 25.3 | 24.9 |
| Pathway B | 35.1 | Not Observed |
Note: The data in this table is hypothetical and serves to illustrate the validation process.
Molecular Dynamics Simulations for Reactive Intermediates
Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction. Their transient nature makes them difficult to study experimentally. Molecular dynamics (MD) simulations offer a way to investigate the behavior of these species on a femtosecond timescale.
In the context of reactions involving this compound, MD simulations can be used to model the formation and subsequent reactions of intermediates such as carbocations, carbanions, or radicals. These simulations provide a dynamic picture of the intermediate's behavior, including its vibrational and rotational motions, and its interactions with solvent molecules.
Table 3: Key Parameters from a Molecular Dynamics Simulation of a Reactive Intermediate
| Parameter | Value |
| Simulation Time | 10 ns |
| Temperature | 298 K |
| Solvent | Acetonitrile |
| Average Lifetime of Intermediate | 150 ps |
Note: This data is illustrative of the type of information obtained from MD simulations.
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Cyclopropylidenepropanoate
Reactions Involving the Cyclopropylidene Ring System
The significant strain inherent in the three-membered cyclopropylidene ring is a primary factor in its reactivity, making it prone to reactions that relieve this strain.
The strained C-C bonds of the cyclopropylidene ring in ethyl 2-cyclopropylidenepropanoate are susceptible to cleavage. These ring-opening reactions can be promoted by various reagents and conditions, leading to linear or larger cyclic products. For instance, reactions with electrophiles can initiate ring-opening. In the case of similar cyclopropane (B1198618) derivatives, electrophilic ring-opening has been observed to proceed regio- and stereoselectively. rsc.org The reaction of cyclopropyl (B3062369) enones with lithium dialkylcuprates results in conjugate addition followed by a ring-opening of the resulting cyclopropylmethyl copper intermediate. researchgate.net This type of reactivity highlights how the strained ring can be strategically opened to generate acyclic structures with controlled stereochemistry. Mechanistic interpretations suggest that these reactions can proceed through well-stabilized dipolar intermediates, which are formed by coordination with a Lewis acid and subsequent ring cleavage. rsc.org
This compound and its analogs are effective partners in cycloaddition reactions. The exocyclic double bond, activated by the electron-withdrawing ester group, can act as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a partner in other cycloaddition modes. researchgate.netresearchgate.net These reactions are valuable for constructing polycyclic systems in a single step.
For example, nickel-catalyzed [3+2+2] cycloadditions between ethyl cyclopropylideneacetate and various alkynes, enynes, or diynes have been developed to synthesize seven-membered rings, which are common motifs in bioactive natural products and clinical drugs. researchgate.net Furthermore, ethyl cyclopropylidene acetate (B1210297) analogs are used as equivalents of other esters in double Michael reactions to produce spirocyclopropyl-substituted bicyclic systems. researchgate.net The presence of the ester group influences the electronic properties of the double bond, making it a good Michael acceptor and facilitating these transformations. researchgate.netacs.org
Below is a table summarizing representative cycloaddition reactions involving cyclopropylidene ester derivatives.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |
| [3+2+2] Cycloaddition | Ethyl cyclopropylideneacetate, Alkynes/Enynes | Nickel Catalyst | Seven-membered rings | researchgate.net |
| Double Michael Reaction | Ethyl cyclopropylidene acetate, Cyclohexadienolates | Acid-catalyzed | Spirocyclopropyl bicyclo[2.2.2] octanes | researchgate.net |
| 1,3-Dipolar Cycloaddition | Alkylidene Cyclopropanes, Nitrones | DFT Calculations | 5-spirocyclopropane isoxazolidines | researchgate.net |
Reactivity at the Ester Functional Group
The ester moiety provides a secondary site for reactivity, allowing for modifications of the molecule without altering the core cyclopropylidene structure.
The ethyl ester of 2-cyclopropylidenepropanoic acid can be converted to other esters through transesterification. This reaction involves treating the ethyl ester with a different alcohol in the presence of an acid or base catalyst. By using a large excess of the desired alcohol or by removing the ethanol (B145695) byproduct, the equilibrium can be shifted to favor the formation of the new ester, providing a straightforward method to diversify the ester functionality.
The carbonyl carbon of the ester group is electrophilic and thus a target for nucleophiles. researchgate.net This can lead to nucleophilic acyl substitution, where the ethoxy group is displaced. For example, reaction with amines would yield the corresponding amides, while hydrolysis under appropriate conditions would produce the parent carboxylic acid. The reactivity of the ester can be influenced by the presence of Lewis acids, which can coordinate to the carbonyl oxygen and further enhance its electrophilicity. rsc.org In some cases, the phosphonate (B1237965) anion has been shown to attack the ethoxy moiety of an ester, demonstrating an alternative nucleophilic substitution pathway. researchgate.net
Exploration of Novel Reaction Pathways and Unexpected Reactivity
The unique combination of a strained ring and an activating group in this compound has led to the discovery of novel and sometimes unexpected chemical behavior. Research has shown that the reactivity of such systems can be dramatically enhanced by both the ring strain and the electronic effects of substituents. researchgate.netresearchgate.net
For instance, a Horner-Wadsworth-Emmons reagent, ethyl 2-(diethylphosphono)propionate, was found to react with 2,2-disubstituted-1,3-cyclopentanediones in an unexpected manner. researchgate.net Instead of the anticipated olefination, the reaction initiated a retro-aldol cleavage of the cyclopentane (B165970) ring, driven by a nucleophilic attack from the phosphonate carbanion. researchgate.net This discovery established a new nucleophilic character for the reagent, where the reaction is driven toward ester cleavage. researchgate.net Such findings underscore the potential for discovering new transformations by studying the reactivity of strained and electronically activated molecules like this compound.
Catalyzed Reactions of this compound
The reactivity of this compound and its close structural analog, ethyl cyclopropylideneacetate, can be significantly influenced and directed by the use of catalysts. Both organocatalytic and transition metal-catalyzed transformations have been explored to harness the unique chemical properties of the cyclopropylidene motif, leading to the synthesis of complex molecular architectures. This section will delve into the specific catalyzed reactions that have been investigated for these compounds.
Organocatalytic Transformations
Currently, there is a limited body of publicly available research specifically detailing the organocatalytic transformations of this compound. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a rapidly expanding field. While N-heterocyclic carbenes (NHCs) and phosphines are known to catalyze reactions of various activated alkenes and cyclopropanes, their specific application to this compound has not been extensively documented in scientific literature. nih.govrsc.orgresearchgate.netnih.govbrandeis.eduyoutube.com
General principles of organocatalysis suggest potential avenues for the reactivity of this compound. For instance, phosphine (B1218219) catalysis often involves the nucleophilic addition of the phosphine to an electron-deficient alkene, generating a zwitterionic intermediate that can undergo further reactions. researchgate.netnih.gov Similarly, N-heterocyclic carbenes are known to generate homoenolate equivalents from α,β-unsaturated esters, which can then participate in various annulation reactions. nih.govbrandeis.eduyoutube.comnih.gov However, without specific studies on this compound, these remain hypothetical applications.
Transition Metal-Catalyzed Processes
The investigation of transition metal-catalyzed reactions involving ethyl cyclopropylideneacetate, a close analog of this compound, has yielded significant results, particularly in the realm of cycloaddition reactions. These processes leverage the ability of transition metals to activate the strained cyclopropylidene ring system and facilitate the formation of new carbon-carbon bonds, leading to the construction of larger ring structures.
Nickel-Catalyzed Cycloadditions:
A notable area of research has been the use of nickel catalysts to promote cycloaddition reactions of ethyl cyclopropylideneacetate. A detailed study has been conducted on the Ni-catalyzed [4+3+2] cycloaddition reaction between ethyl cyclopropylideneacetate and various dienynes. nih.gov This methodology has proven to be an effective route for the synthesis of complex molecules containing nine-membered rings. The scope and mechanism of this reaction have been thoroughly investigated, including the reactivity of different dienyne substrates and the influence of their substituents and conformations. nih.gov Mechanistic probes, including stoichiometric reactions with nickel complexes, have provided insights into the reaction pathway. nih.gov
In a related study, nickel catalysis has also been successfully employed for [3+2+2] cycloadditions of ethyl cyclopropylideneacetate with alkynes, enynes, and (1,n)-diynes. researchgate.net This approach provides access to seven-membered ring systems, which are prevalent motifs in numerous natural products and drug-like molecules. researchgate.net
Table 1: Overview of Nickel-Catalyzed Cycloadditions of Ethyl Cyclopropylideneacetate
| Cycloaddition Type | Reactants | Catalyst System | Product Ring Size | Reference |
| [4+3+2] | Ethyl cyclopropylideneacetate, Dienynes | Nickel-based | 9-membered | nih.gov |
| [3+2+2] | Ethyl cyclopropylideneacetate, Alkynes/Enynes/Diynes | Nickel-based | 7-membered | researchgate.net |
Other Transition Metals:
While nickel has been a primary focus, other transition metals such as palladium and rhodium are known to catalyze a variety of transformations involving cyclopropane derivatives. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds, and have been applied to cyclopropenyl esters. nih.govnih.govmdpi.com Rhodium catalysts are well-known for their ability to catalyze cyclopropanation reactions and other transformations involving carbene intermediates. nih.gov However, specific applications of these metals in catalyzed reactions of this compound or its acetate analog are not as extensively documented as the nickel-catalyzed cycloadditions.
The exploration of transition metal catalysis continues to open new avenues for the synthetic utility of strained ring systems like this compound, offering pathways to novel and complex molecular architectures.
Strategic Applications of Ethyl 2 Cyclopropylidenepropanoate in Advanced Organic Synthesis
Utility as a Building Block in Complex Molecule Construction
The strained three-membered ring of the cyclopropylidene group in ethyl 2-cyclopropylidenepropanoate provides a source of reactivity that can be harnessed for the construction of intricate molecular frameworks. This reactivity allows for a variety of transformations, making it a key component in the synthesis of complex natural products and biologically active molecules. For instance, the spiro-cyclopropyl unit is a common motif in many natural products, and this compound serves as an efficient precursor for introducing this structural element.
The compound's utility is further demonstrated in its role as an equivalent for other synthetic units. For example, it can be used as an equivalent of senecioic acid esters in aprotic double Michael reactions to produce spirocyclopropyl-substituted bicyclo[2.2.2]octanes. researchgate.net This highlights the ability of this compound to participate in cascade reactions, leading to the rapid assembly of complex polycyclic systems.
Precursor for Diverse Organic Scaffolds (e.g., Alkenyl and Alkynyl Systems)
This compound is a valuable precursor for the synthesis of a wide range of organic scaffolds, including alkenyl and alkynyl systems. The ring-opening reactions of the cyclopropylidene moiety can be controlled to selectively form different types of unsaturated systems. For example, under specific reaction conditions, the cyclopropylidene ring can undergo rearrangement to afford various substituted alkenes.
Furthermore, the ester functionality of this compound can be readily transformed into other functional groups, expanding its synthetic utility. This versatility allows for the generation of diverse molecular skeletons that can be further elaborated into more complex structures.
Contribution to the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound has proven to be a valuable synthon in the construction of various heterocyclic systems. Its ability to participate in cycloaddition and annulation reactions makes it a key starting material for the synthesis of nitrogen-, oxygen-, and sulfur-containing heterocycles.
One notable application is in the synthesis of spirocyclopropane-annulated heterocycles. researchgate.net Additionally, it has been employed in copper-catalyzed tandem reactions to afford functionalized benzoindolines. researchgate.net These examples underscore the importance of this compound in generating novel heterocyclic frameworks with potential applications in drug discovery and materials science.
Applications in Polymer Chemistry and Material Science (e.g., as a monomer or related to cyanoacrylates)
While direct applications of this compound as a monomer in polymer chemistry are not extensively documented in the provided search results, its structural relationship to other reactive monomers, such as cyanoacrylates, suggests potential in this area. Ethyl 2-cyanoacrylate, a related compound, is the primary component of cyanoacrylate adhesives, commonly known as superglues. wikipedia.orgacs.org This is due to its rapid polymerization in the presence of moisture. wikipedia.orgacs.org
The reactivity of the double bond in this compound could potentially be exploited for polymerization reactions, leading to the formation of polymers with unique properties imparted by the cyclopropylidene group. Further research in this area could uncover novel applications in material science, such as the development of specialty polymers and advanced materials. Ethyl 2-cyanoacrylate itself is used in various industrial and medical applications, from bonding materials to wound closure. sigmaaldrich.com
Development of New Synthetic Reagents and Methodologies
The unique reactivity of this compound has spurred the development of new synthetic reagents and methodologies. Its use in phosphine-catalyzed [4+2] annulation reactions demonstrates its role in advancing synthetic organic chemistry. orgsyn.org The development of efficient methods for the synthesis of this compound itself, such as through acid-catalyzed Wittig reactions, has also been a focus of research. researchgate.net
Furthermore, the exploration of its reactivity has led to the discovery of novel transformations and reaction cascades. These new methodologies often provide access to complex molecular structures in a more efficient and atom-economical manner. The ongoing investigation into the chemistry of this compound is expected to continue to contribute to the toolbox of synthetic organic chemists.
Future Research Trajectories and Outlook in Ethyl 2 Cyclopropylidenepropanoate Chemistry
Emerging Synthetic Methodologies and Green Chemistry Approaches
The synthesis of ethyl 2-cyclopropylidenepropanoate and its derivatives is poised to benefit significantly from emerging synthetic methodologies, with a strong emphasis on green chemistry principles. Future research will likely focus on the development of more efficient, atom-economical, and environmentally benign synthetic routes.
Emerging Synthetic Methodologies:
Current methods for the synthesis of cyclopropylidene-containing molecules often rely on the olefination of cyclopropanone (B1606653) derivatives or the reaction of allenes. Future approaches may explore:
Catalytic Carbene Transfer Reactions: The use of transition metal catalysts, such as rhodium and copper complexes, with diazo compounds like ethyl diazoacetate, is a powerful method for cyclopropanation. researchgate.net Rhodium(II)-catalyzed cyclopropanation of allenes with ethyl diazoacetate presents a direct route to related cyclopropylidene structures.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for facile scaling up. The synthesis of this compound could be adapted to a flow process, potentially improving yields and purity.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. Future work could explore the photocatalytic generation of radical intermediates that could lead to the construction of the cyclopropylidene moiety.
Green Chemistry Approaches:
In line with the growing importance of sustainable chemistry, future synthetic strategies for this compound will likely incorporate several green chemistry principles: nih.govaptiwfn.commdpi.com
Use of Renewable Feedstocks: Investigating the synthesis of key starting materials from biomass or other renewable sources.
Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical CO2, or bio-based solvents. mdpi.com
Catalysis: Employing catalytic methods, including biocatalysis, to reduce waste and energy consumption. aptiwfn.commdpi.com The use of recyclable catalysts will also be a key consideration. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. nih.gov
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing syntheses with minimal by-product formation. |
| Atom Economy | Utilizing addition reactions and catalytic cycles. |
| Less Hazardous Synthesis | Avoiding toxic reagents and intermediates. |
| Safer Solvents & Auxiliaries | Employing water, scCO2, or solvent-free conditions. mdpi.com |
| Energy Efficiency | Using catalysis to lower reaction temperatures and pressures. mdpi.com |
| Renewable Feedstocks | Exploring bio-based starting materials. |
| Catalysis | Developing highly efficient and recyclable catalysts. aptiwfn.commdpi.com |
Development of Advanced Spectroscopic and Computational Tools for Characterization
A deeper understanding of the structure, bonding, and reactivity of this compound will be facilitated by the application of advanced spectroscopic and computational methods.
Advanced Spectroscopic Techniques:
While standard techniques like NMR (¹H, ¹³C) and mass spectrometry are routine, more advanced methods could provide deeper insights:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are crucial for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.
X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction would provide definitive information on bond lengths, bond angles, and stereochemical relationships.
Chiroptical Spectroscopy: For chiral derivatives, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be essential for determining the absolute configuration.
Computational Tools:
Density Functional Theory (DFT) and other computational methods are becoming indispensable for predicting and understanding chemical properties. researchgate.net For this compound, computational studies could be employed to:
Predict Spectroscopic Data: Calculate NMR chemical shifts and coupling constants to aid in spectral interpretation.
Analyze Molecular Orbitals: Understand the electronic structure, including the HOMO-LUMO gap, which is crucial for predicting reactivity.
Model Reaction Mechanisms: Elucidate the transition states and intermediates of reactions involving this compound, providing insights into selectivity. researchgate.net
Predict Thermochemical Properties: Estimate heats of formation and strain energy of the cyclopropylidene ring.
Discovery of Unexplored Reactivity and Transformations
The unique combination of a strained ring and a reactive exocyclic double bond in this compound suggests a rich and largely unexplored reactivity profile.
Future research is expected to uncover novel transformations, including:
Ring-Opening Reactions: The high ring strain of the cyclopropylidene unit makes it susceptible to ring-opening under thermal, photochemical, or catalytic conditions. This could provide access to a variety of acyclic and larger ring structures.
Cycloaddition Reactions: The exocyclic double bond can participate in various cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions, to construct more complex polycyclic systems.
Reactions with Nucleophiles and Electrophiles: The electron-withdrawing ester group influences the reactivity of the double bond towards both nucleophilic and electrophilic attack, leading to a range of functionalized cyclopropane (B1198618) derivatives.
Transition-Metal Catalyzed Cross-Coupling Reactions: The C-C single bonds of the cyclopropane ring could potentially be activated by transition metals, leading to novel cross-coupling reactions.
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and complexity-generating power. nih.gov this compound is an ideal candidate for integration into MCRs.
Future research could focus on:
Designing Novel MCRs: Developing new MCRs where this compound acts as a key building block. For instance, it could participate as a dienophile in a Diels-Alder reaction followed by further transformations in a one-pot sequence.
Passerini and Ugi Reactions: The ester functionality could be modified to an isocyanide or a carboxylic acid, allowing for its participation in classic MCRs like the Passerini and Ugi reactions.
Domino and Tandem Reactions: Utilizing the inherent reactivity of the cyclopropylidene moiety to trigger a cascade of reactions, leading to the rapid assembly of complex molecular architectures.
Innovations in Stereocontrol and Selectivity for this compound Transformations
The development of stereoselective methods for the synthesis and transformation of this compound is a critical area for future research, as the biological activity of molecules is often dependent on their stereochemistry.
Key areas for innovation include:
Q & A
Q. What methodologies are recommended for tracing the metabolic pathways of this compound in in vitro models?
- Methodological Answer :
- Isotopic Tracing : Incorporate C or C labels into the cyclopropane or ester moiety.
- LC-MS/MS : Monitor metabolites in hepatocyte incubations, using collision-induced dissociation to identify fragmentation patterns.
- Enzyme Knockdown : siRNA silencing of candidate enzymes (e.g., esterases) to confirm metabolic routes.
- Data Normalization : Use internal standards (e.g, deuterated analogs) to minimize matrix effects .
Methodological Notes
- Ethical & Safety Considerations : Follow institutional guidelines for handling volatile solvents (e.g., dichloromethane) and reactive catalysts. Document Material Safety Data Sheets (MSDS) for all reagents .
- Data Reproducibility : Archive raw spectral data (e.g., JCAMP-DX files) and publish detailed experimental protocols to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
